molecular formula C20H17N3O3S3 B2898453 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941957-07-9

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2898453
CAS No.: 941957-07-9
M. Wt: 443.55
InChI Key: FDKNKJWJZZVFGU-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound featuring a benzothiazole moiety, a thiazole ring, and an isopropylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole, 2-bromothiazole, and 4-isopropylsulfonylbenzoic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Process Intensification: Employing continuous flow reactors to enhance reaction rates and yields.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Antimicrobial Agents: The benzothiazole and thiazole moieties are known for their antimicrobial properties.

    Cancer Research: Potential use as an anticancer agent due to its ability to interact with DNA and proteins.

Industry

    Dye and Pigment Production: The compound’s structure allows for the development of novel dyes and pigments.

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzothiazole and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-methylbenzamide
  • N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-ethylbenzamide

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which enhances its solubility and reactivity compared to similar compounds

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-9-7-13(8-10-14)18(24)23-20-22-16(11-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-12H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKNKJWJZZVFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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